Cas no 2026192-97-0 (2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid)

2-{(tert-Butoxy)carbonylamino}-4,5-dimethoxypentanoic acid is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and dimethoxy substituents on the pentanoic acid backbone. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. The dimethoxy moieties enhance solubility in organic solvents, facilitating handling during synthetic procedures. Its structural features make it valuable for constructing complex peptides or modified amino acid analogs, particularly in medicinal chemistry and biochemical research. The compound’s stability under basic conditions and compatibility with standard coupling reagents further contribute to its utility in solid-phase and solution-phase peptide synthesis.
2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid structure
2026192-97-0 structure
Product Name:2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid
CAS No:2026192-97-0
MF:C12H23NO6
MW:277.314124345779
CID:5941564
PubChem ID:165521186
Update Time:2025-06-08

2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethoxypentanoic acid
    • EN300-1298547
    • 2026192-97-0
    • Inchi: 1S/C12H23NO6/c1-12(2,3)19-11(16)13-9(10(14)15)6-8(18-5)7-17-4/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
    • InChI Key: GPBFMQBSRCLGIL-UHFFFAOYSA-N
    • SMILES: O(C)C(COC)CC(C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 277.15253745g/mol
  • Monoisotopic Mass: 277.15253745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 94.1Ų

2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid Pricemore >>

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2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid Related Literature

Additional information on 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid

Professional Introduction to 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic Acid (CAS No. 2026192-97-0)

2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid, with the chemical identifier CAS No. 2026192-97-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit versatile reactivity, making it a valuable intermediate in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of both (tert-butoxy)carbonylamino and dimethoxy functional groups, contribute to its utility in constructing complex peptide mimetics and other biologically relevant scaffolds.

The (tert-butoxy)carbonylamino moiety is a well-established protecting group in peptide synthesis, providing stability under various reaction conditions while allowing for selective deprotection at later stages. This feature makes 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid a particularly useful building block for constructing peptide-like entities that require controlled functionalization. In contrast, the dimethoxy substituents on the pentanoic acid backbone introduce additional electronic and steric influences, which can be exploited to modulate the biological activity of derivatives derived from this compound.

Recent advancements in medicinal chemistry have highlighted the importance of using structurally diverse intermediates to explore new pharmacophores. The unique combination of functionalities in 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid positions it as a promising candidate for generating novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and interacting with biological targets such as kinases and proteases.

One of the most compelling aspects of this compound is its utility in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. The (tert-butoxy)carbonylamino group facilitates the introduction of an amide bond under mild conditions, while the dimethoxy groups can serve as points for further derivatization or as pharmacophoric elements themselves. This flexibility has led to its incorporation into several research programs aimed at developing next-generation drugs.

The chemical synthesis of 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid involves multi-step reactions that typically begin with the functionalization of a pentanoic acid precursor. Key steps include protecting the carboxylic acid group as an acyl chloride or ester, followed by selective introduction of the (tert-butoxy)carbonylamino moiety via reductive amination or similar strategies. The subsequent methylation at the 4- and 5-positions introduces the dimethoxy groups, which can be achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling.

In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic pathways relevant to diseases such as diabetes and cancer. The precise activity depends on how the molecule is further modified, but the presence of both protective and reactive functional groups allows for fine-tuning of properties like solubility, bioavailability, and target specificity.

The growing interest in 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid is also driven by its compatibility with modern synthetic methodologies, including solid-phase peptide synthesis (SPPS) and flow chemistry techniques. These approaches enable high-throughput screening and rapid optimization of derivatives, accelerating the discovery process. Moreover, advances in computational chemistry have made it possible to predictively model how modifications to this core structure will affect its biological behavior, further enhancing its utility as a synthetic intermediate.

Future directions in research may explore the use of this compound in designing PROTAC (Proteolysis Targeting Chimera) molecules—degraders that selectively induce protein degradation—which represent a cutting-edge approach in drug development. The combination of protective and reactive groups in 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid could facilitate the construction of such molecules by providing anchor points for appending protein-targeting ligands.

Overall, 2-{(tert-butoxy)carbonylamino}-4,5-dimethoxypentanoic acid (CAS No. 2026192-97-0) stands out as a versatile and valuable intermediate in pharmaceutical research. Its unique structural features enable its use in constructing complex molecules with potential therapeutic applications across multiple disease areas. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, compounds like this are poised to play an increasingly important role in drug discovery and development.

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